One of the most widely explored applications of ammonia borane lies in its potential as a hydrogen carrier. Hydrogen, a clean and efficient fuel source, faces challenges in storage and transportation. Ammonia borane offers several advantages:
Ammonia borane is also being explored as a potential fuel for direct liquid-fed fuel cells. This technology offers several advantages over traditional fuel cells, including higher energy density and simpler refueling infrastructure. However, research is still ongoing to address challenges like:
Beyond hydrogen storage and fuel cells, ammonia borane holds promise in other scientific research areas:
Ammonia borane, systematically named ammoniotrihydroborate and also referred to as borazane, is a chemical compound with the formula H₃NBH₃. This colorless or white solid is the simplest molecular boron-nitrogen-hydride compound, characterized by its unique structure that resembles ethane, albeit with significant differences in physical properties due to its polar nature. The compound has gained attention primarily as a potential source of hydrogen fuel, although its applications extend into various fields of chemistry and materials science .
The thermal decomposition pathway can be summarized as follows:
Ammonia borane can be synthesized through several methods:
Ammonia borane is primarily explored for its potential as a hydrogen storage material due to its high hydrogen density—approximately 19.6% by weight—which surpasses that of liquid hydrogen. It can release hydrogen upon heating or through catalytic processes, making it suitable for fuel cell applications and energy storage systems . Additionally, ammonia borane serves as a reducing agent in organic synthesis and has been utilized in various
Interaction studies involving ammonia borane focus on its reactivity with Lewis acids and bases. For example, the presence of crown ethers during reactions can facilitate the isolation of cationic intermediates such as [(THF)BH₂NH₃]⁺ and [BH₂(NH₃)₂]⁺. These studies help elucidate the mechanistic pathways involved in ammonia borane's dehydrocoupling reactions, which are critical for optimizing its use in hydrogen release applications .
Ammonia borane belongs to a class of compounds known as amine-boranes. Here is a comparison with similar compounds:
Compound | Formula | Class | Analogous Hydrocarbon | Hybridization | B-N Bond Length |
---|---|---|---|---|---|
Ammonia Borane | H₃NBH₃ | Amine-Borane | Ethane | sp³ | 1.658 Å |
Aminoborane | H₂NBH₄ | Aminoborane | Ethylene | sp² | 1.391 Å |
Iminoborane | HNBH₂ | Iminoborane | Acetylene | sp | 1.238 Å |
Ammonia borane is unique due to its solid state at room temperature and its ability to release hydrogen efficiently under mild conditions compared to its analogs .
Ammonia borane can be synthesized through several methods, with the reaction of borane adducts with ammonia being one of the most common approaches. The general reaction proceeds as follows:
This straightforward synthesis utilizes tetrahydrofuran (THF) as a solvent, which is displaced by ammonia to form the ammonia borane complex. It can also be synthesized from sodium borohydride through alternative pathways. The resulting material adopts a structure similar to ethane (C₂H₆), with which it is isoelectronic, but exhibits significantly different physical properties due to its highly polar nature.
Solvothermal synthesis has proven particularly effective for creating ammonia borane-derived materials with enhanced properties. For instance, researchers have developed novel solvothermal methods for synthesizing hexagonal boron nitride quantum dots (h-BN QDs) through the pyrolysis of ammonia borane in CCl₄ solvent. This approach has yielded high-quality h-BN QDs with promising applications in quantum light-emitting diodes.
Another notable solvothermal application involves the synthesis of green rust, a mixed-valent iron mineral, using ammonia borane as a hydrogen source. Through modified solvothermal conditions, researchers have created oxidation-insensitive green rust materials that enhance solar hydrogen production via the hydrolysis of ammonia borane. This process demonstrated significant improvement in photocatalytic activity for hydrogen generation compared to conventional catalysts.
Zeolitic imidazolate frameworks (ZIFs) have emerged as highly effective host materials for nanoconfining ammonia borane, resulting in significantly improved hydrogen release properties. ZIFs are a subclass of metal-organic frameworks (MOFs) that provide unique nanoporous environments that can interact favorably with ammonia borane molecules.
Research has demonstrated that even minimal concentrations of ZIF-8 (as low as 0.25 mol%) can dramatically enhance hydrogen release from ammonia borane by reducing the onset temperature for dehydrogenation while simultaneously increasing both the rate and amount of hydrogen released. This remarkable improvement occurs through several mechanisms:
More sophisticated approaches involve functionalizing ZIF structures to further enhance their interaction with ammonia borane. For instance, researchers have partially replaced the 2-methylimidazole (2-mIm) ligands in ZIF-8 with 3-amino-1,2,4-triazole (ATZ) to introduce amino functionalities. This amino-functionalized ZIF-8 demonstrated remarkable performance improvements when used to nanoconfine ammonia borane:
"The AB@ZIF composites successfully showed 50 and 20°C lower onset and apex dehydrogenation temperatures, respectively, than the neat AB case. Since the AB dehydrogenation temperature can be controlled by nanoconfinement size, the interaction between primary amines on ATZ and AB may forcibly limit AB molecules from aggregating near the ZIF aperture, forming small particles."
Additionally, the spent ammonia borane confined in these ZIFs can be regenerated by reacting with liquid ammonia, addressing one of the key challenges in ammonia borane utilization as a hydrogen storage medium.
Polymer-based stabilization has proven to be one of the most effective approaches for enhancing the stability and hydrogen release properties of ammonia borane. Various polymer matrices have been investigated, each offering unique advantages for specific applications.
Polyacrylamide (PAM) composites with ammonia borane (AB@PAM) have shown significant improvements in dehydrogenation kinetics. These composites, prepared through a simple sol-mixing method, demonstrate a remarkably low onset hydrogen release temperature of 75°C without an induction period—a significant improvement over pure ammonia borane. Furthermore, these composites completely suppress the emission of boracic impurities, which are common byproducts of ammonia borane decomposition and can potentially damage fuel cell components.
The enhanced kinetics in AB@PAM composites result from:
Another promising polymer system involves co-electrospinning ammonia borane with polyethylene oxide (PEO). This technique creates a unique crystal phase that promotes faster hydrogen release below the melting temperature of ammonia borane with no incubation time. As researchers increased the PEO content in these composites, they observed a progressive reduction in the onset temperature of dehydrogenation—from 110°C for pristine ammonia borane to just 85°C for fibers containing 25% ammonia borane by weight.
"The new phase is characterised by hydrogen bonding between the hydridic hydrogen atoms bonded to the nitrogen atom in AB and the oxygen atom in the PEO backbone. Additionally, the usual foaming of AB during hydrogen release was effectively controlled by the addition of PEO."
This foaming control represents a significant practical advantage for system design and operation in real-world hydrogen storage applications.
Surface functionalization represents a sophisticated strategy for improving the stability and performance of ammonia borane-based materials. By modifying the surface chemistry of host materials or the ammonia borane itself, researchers have achieved remarkable enhancements in stability and hydrogen release properties.
One particularly successful approach involves infiltrating ammonia borane into polypyrrole (PPy) nanotubes through a capillary effect. The resulting AB@PPy composite system combines synergetic catalysis from nitrogen atoms with nanoconfinement effects, leading to significantly improved dehydrogenation properties. This system demonstrates an exceptionally low onset decomposition temperature of just 48°C and can release 15.3% hydrogen below 150°C. Most importantly, this approach completely suppresses the evolution of harmful byproducts including ammonia, diborane, and borazine—a critical consideration for fuel cell applications.
"This composite system combines the synergetic catalysis of nitrogen atoms with nanoconfinement in nanotubes, resulting in a significant improvement in the dehydrogenation properties... More importantly, the evolution of harmful ammonia, diborane, and borazine was entirely suppressed."
Research has also explored nitrogen-containing carbon nanotubes as host materials for ammonia borane. These functionalized structures provide both catalytic sites and nanoconfinement effects that enhance hydrogen release kinetics while improving stability.
Surface functionalization of metal catalysts has proven effective for improving the hydrolytic dehydrogenation of ammonia borane. For example, copper nanoparticles dispersed on hexagonal boron nitride (h-BN) via solvothermal synthesis have demonstrated high catalytic activity and excellent recycling performance for hydrogen generation from ammonia borane hydrolysis. These Cu/h-BN composites exhibited an activation energy of just 23.8 kJ mol⁻¹ for the hydrolysis reaction—lower than most reported values for other catalysts.
Ammonia borane exhibits complex thermal decomposition behavior characterized by distinct kinetic phases and structural transformations. The initial thermal decomposition begins at approximately 110°C, marking the onset of hydrogen release as the major gas phase product [5]. Comprehensive kinetic studies reveal that the decomposition follows a two-step process under atmospheric pressure conditions, with significant exothermic events occurring above 360 K [21].
The thermal decomposition mechanism involves an induction, nucleation, and growth pathway [18]. During the induction period, minimal hydrogen evolution occurs, but a mobile phase of ammonia borane forms due to disruption of dihydrogen bonds [18]. This is followed by nucleation that generates reactive diammoniate of diborane from the mobile ammonia borane, and subsequent growth involving bimolecular reactions that release stored hydrogen [18].
Phase transition studies demonstrate that ammonia borane undergoes a solid-solid transformation around 217-221 K, transitioning from the tetragonal I4mm structure to the orthorhombic Pmn21 phase [6]. Nuclear magnetic resonance investigations reveal that this transition exhibits both order-disorder and displacive characteristics, with the motional correlation time increasing from approximately 1 picosecond to 100 picoseconds [6]. The corresponding Arrhenius activation energy increases from 6 to 13.4 kilojoules per mole during this transition [6].
Table 1: Thermal Decomposition and Phase Transition Parameters
Process | Temperature (°C) | Temperature (K) | Pressure (GPa) | Phase/Product | Reference |
---|---|---|---|---|---|
Phase Transition (I4mm to Pmn21) | -56 to -52 | 217-221 | Ambient | Tetragonal to Orthorhombic | [6] |
First Hydrogen Release (Onset) | 110 | 383 | Ambient | First hydrogen equivalent | [5] |
Thermal Decomposition (Two-step) | 360 | 633 | Ambient | Two-step decomposition | [21] |
Complete Hydrogen Release | 430 | 703 | Ambient | ~2 mol hydrogen per mol ammonia borane | [21] |
Third Decomposition Step | 1170 | 1443 | Ambient | Hexagonal boron nitride | [5] |
High-pressure investigations reveal additional phase transitions at elevated pressures [3] [20]. At room temperature, ammonia borane undergoes a pressure-induced phase transition from I4mm to Cmc21 structure at 1.1-1.6 gigapascals [20]. Further compression induces a second-order phase transition at 5 gigapascals, followed by a first-order transformation to monoclinic P21 phase at 12.9 gigapascals [22].
The activation energy for thermal decomposition varies significantly depending on experimental conditions and additives [25]. Pure ammonia borane exhibits an activation energy of 34.46 kilojoules per mole at 90°C, while the addition of silicon nanoparticles reduces this value to 31.6 kilojoules per mole [25]. Pressure-dependent studies in the temperature range 327-351 K yield an activation energy of 94 ± 11 kilojoules per mole for the primary decomposition process [2].
Isothermal decomposition studies at 85°C demonstrate the formation of polyaminoborane and diammoniate of diborane upon release of the first hydrogen equivalent, followed by cross-linked polyborazylene formation at 140°C [36]. These polymeric products exhibit chemical diversity and structural complexity, with different boron environments identified through solid-state nuclear magnetic resonance spectroscopy [36].
Transition metal complexes significantly enhance the dehydrogenation kinetics of ammonia borane through various mechanistic pathways. Ruthenium-based catalysts demonstrate exceptional performance, with square planar ruthenium catalysts containing two acetate ligands producing 2.7 equivalents of molecular hydrogen [9]. These catalysts exhibit remarkable stability, maintaining activity through multiple recycling attempts while operating under air and water stable conditions [9].
The mechanistic pathway for ruthenium-catalyzed dehydrogenation involves borazine polymerization, producing polyborazylene and additional hydrogen [9]. Boron-11 nuclear magnetic resonance studies reveal that after two hydrogen molecules emerge, borazine undergoes polymerization rather than limiting the hydrogen release potential [9]. This breakthrough eliminates the traditional limitation imposed by borazine formation in fuel cell applications [9].
Rhodium nanoparticles confined in titania nanotubes achieve turnover frequencies of 334.1 mol hydrogen per mol rhodium per minute [10]. Mechanistic investigations demonstrate that water hydroxyl bond cleavage represents the rate-determining step, with appropriate sodium hydroxide concentrations further enhancing hydrogen evolution activity [10]. The confinement effect in nanoscale environments significantly improves both catalytic activity and durability compared to conventional supported catalysts [10].
Palladium-based systems exhibit diverse mechanistic behaviors depending on the specific catalyst structure [32]. Oleylamine-stabilized palladium(0) nanoclusters with average particle sizes of 3.2 nanometers generate two equivalents of hydrogen at room temperature with initial turnover frequencies of 240 per hour [32]. The dehydrogenation proceeds through parallel routes involving cyclopolyborazane formation followed by polymerization to polyborazylene, or through long-chain boron-nitrogen linear polymer formation [32].
Table 2: Catalytic Performance of Transition Metal Complexes
Catalyst | Turnover Frequency (min⁻¹) | Hydrogen Equivalents | Temperature (°C) | Reaction Type | Reference |
---|---|---|---|---|---|
Ruthenium (square planar) | Not specified | 2.7 | Mild conditions | Dehydrogenation | [9] |
Rhodium nanoparticles (Rh@TiO2) | 334.1 | 3 | Room temperature | Hydrolysis | [10] |
Palladium (Pd0/PDA-Fe3O4) | 14.5 | 3 | 25 | Hydrolysis | [29] |
Platinum (Pt0/Ni@NiO) | 468 | 3 | 25 | Hydrolysis | [30] |
Cobalt (Co@N-C-700) | 5.6 | Not specified | Room temperature | Hydrolysis | [31] |
Metal chloride catalysts demonstrate unique electrophilic substitution mechanisms in boron-nitrogen systems [8]. Three-dimensional transition metal chlorides such as iron chloride, cobalt chloride, nickel chloride, copper chloride, and zinc chloride promote dehydrogenation through SE2 backside reactions [8]. In these systems, the nitrogen atom serves as the reaction center with the boron moiety acting as the leaving group when metal chlorides approach ammonia borane [8].
Frustrated Lewis pair catalysts represent an alternative approach using main group elements [11]. Dimethylxanthene-derived frustrated Lewis pairs catalyze dehydrocoupling through mechanisms initiated by boron-hydrogen activation, followed by end-growth boron-nitrogen coupling [11]. The turnover frequencies for ammonia borane dehydrogenation reach approximately 4 per hour at 328 K with 1 mol percent catalyst loading [11].
Iron-cobalt bimetallic catalysts overcome the limitations of pure iron systems by suppressing bulk-nitridation and stabilizing active states [34]. Theoretical calculations confirm lower metal-nitrogen binding energies for bimetallic catalysts, resulting in higher activity compared to monometallic iron systems [34]. These catalysts achieve extraordinary metal loadings reaching 74 weight percent while maintaining ruthenium-like electronic structures [34].
Hydrolytic dehydrogenation of ammonia borane proceeds through well-defined mechanistic pathways involving sequential bond cleavages. The primary reaction involves boron-hydrogen, boron-nitrogen, and oxygen-hydrogen bond cleavages, producing ammonium tetramethoxyborate and boric acid mixtures rather than simple ammonium metaborate [14]. Isotopic experiments using deuterium oxide demonstrate that oxygen-hydrogen bond cleavage constitutes the rate-determining step [14].
The reaction mechanism follows a Langmuir-Hinshelwood kinetic model with indirect oxygen-hydrogen bond cleavage pathways [14]. Direct dissociation of chemisorbed water molecules occurs unfavorably, necessitating alternative reaction routes [14]. Thermodynamic analysis combined with Fourier transform infrared measurements reveals that boron-containing byproducts exist primarily as ammonium tetramethoxyborate-boric acid mixtures [14].
Platinum-based catalysts on carbon nanotube supports exhibit exceptional performance with activation energies of 27.36 kilojoules per mole [26]. The hydrolytic process involves multiple elementary steps, with water molecule activation playing a crucial role [26]. Single platinum atoms coordinated by two carbon atoms and one nitrogen atom on nitrogen-doped graphene demonstrate rate-limiting step formation of intermediate species by breaking the first boron-hydrogen bond with energy barriers of 0.68 electron volts [37].
Table 3: Activation Energy Data for Various Systems
System | Activation Energy (kJ/mol) | Temperature Range (°C) | Process Type | Reference |
---|---|---|---|---|
Pure Ammonia Borane | 34.46 | 90 | Thermal decomposition | [25] |
Ammonia Borane + Silicon Nanoparticles | 31.6 | 90 | Thermal decomposition | [25] |
Ammonia Borane Hydrolysis (Pt/CNT) | 27.36 | Room temperature | Hydrolytic dehydrogenation | [26] |
Ammonia Borane Hydrolysis (Pd/C3N4) | 27.36 | Room temperature | Hydrolytic dehydrogenation | [26] |
Ammonia Borane Hydrolysis (Co@N-C) | 31.0 | Room temperature | Hydrolytic dehydrogenation | [31] |
Cobalt nanoparticles embedded in porous nitrogen-doped carbon demonstrate remarkable stability with 97.2 percent retention of initial catalytic activity after ten cycles [31]. The turnover frequency reaches 5.6 mol hydrogen per mol cobalt per minute with activation energies of 31.0 kilojoules per mole [31]. The enhanced stability results from high dispersion of cobalt nanoparticles within the porous nitrogen-doped carbon matrix [31].
Palladium nanoparticles supported on polydopamine-coated iron oxide achieve turnover frequencies of 14.5 per minute at 25°C [29]. These magnetically separable catalysts maintain complete activity through ten consecutive uses while providing three hydrogen equivalents per mole of ammonia borane [29]. The polydopamine coating provides inertness against hydrolysis while enabling efficient palladium nanoparticle dispersion [29].
Platinum nanoparticles on oxide-coated nickel powder demonstrate exceptional activity with turnover frequencies reaching 468 mol hydrogen per mol platinum per minute [30]. The favorable metal-support interaction between platinum nanoparticles and oxide surfaces, evidenced by X-ray photoelectron spectroscopy analysis, contributes to enhanced catalytic performance [30]. Magnetic separation capabilities enable easy catalyst recovery and reuse [30].
Methanolysis represents a promising alternative to hydrolysis for ammonia borane hydrogen release, offering distinct advantages in terms of reaction control and product formation. Iridium-based hydridoirida-β-diketone catalysts achieve remarkable performance in methanolysis reactions, releasing up to three hydrogen equivalents in air [17]. With catalyst loadings as low as 0.2 mol percent, complete methanolysis occurs within 6 minutes at 30°C, achieving turnover frequencies of 320 mol hydrogen per mol iridium per minute [17].
Temperature optimization significantly enhances methanolysis kinetics, with reactions completing within 80 seconds at 60°C and achieving exceptional turnover frequencies of 1991 mol hydrogen per mol iridium per minute [17]. Kinetic studies reveal first-order dependence on both substrate and catalyst concentrations, with methanol oxygen-hydrogen bond cleavage involvement in the rate-determining step [17].
The methanolysis mechanism involves formation of cationic iridium-methanol complexes and coordination of borane adducts [17]. Multinuclear nuclear magnetic resonance studies identify two ammonia-methoxyborane adduct intermediates: hydrogen-nitrogen-borane-hydrogen-methoxy and hydrogen-nitrogen-borane-dimethoxy species [17]. Dynamic behavior in solution results from exchange between bridging and terminal boron-hydrogen bonds [17].
Comparative studies between methanolysis and hydrolysis reveal distinct advantages for alcoholysis pathways [40]. Methanolysis reactions proceed under milder conditions with enhanced reaction control compared to aqueous systems [40]. The absence of water eliminates competing hydrolysis pathways and enables more selective product formation [40].
Ruthenium-catalyzed methanolysis using carbon quantum dot supports demonstrates theoretical predictions suggesting 30 percent enhanced performance compared to conventional systems [12]. Molecular modeling reveals that sodium hydroxide molecules act as hydrolyzed water molecules, contributing to oxidized boron formation [12]. When sodium hydroxide is absent, the interaction time between ammonia borane and catalyst becomes critical, termed threshold time [12].
The methanolysis pathway generates trimethyl borate as the primary boron-containing product, enabling potential regeneration strategies [42]. First systematic studies of transition metal-catalyzed alcoholysis demonstrate successful regeneration of ammonia borane from ammonium tetramethoxyborate [42]. High-yield synthetic approaches achieve greater than 95 percent yields with purities exceeding 98 percent [42].
Theoretical investigations using density functional theory calculations reveal that primary, secondary, and tertiary alcohols enhance reaction rates through explicit protic solvent molecule coordination [28]. These studies demonstrate that alcoholic solvents provide optimal environments for hydrogen-hydrogen recombination steps [28]. Free energy barriers in solvent phases remain only slightly higher than gas-phase calculations [28].
Pyrolytic decomposition of ammonia borane involves complex solid-state transformations leading to diverse polymorphic products. The process initiates at approximately 110°C with hydrogen evolution and progresses through three distinct decomposition steps culminating in semicrystalline hexagonal boron nitride formation at 1170°C [5]. Temperature-programmed desorption mass spectroscopy identifies molecular aminoborane as a significant volatile species alongside borazine impurities [5].
The first two decomposition steps follow established mechanisms producing polymeric species above 130°C [5]. Attenuated total reflectance Fourier transform infrared spectroscopy characterizes chemical states present in solid-phase materials after each decomposition stage [5]. The final boron nitride product exhibits specific composition, structure, and morphology characteristics determined through scanning Auger microscopy, powder X-ray diffraction, and field emission scanning electron microscopy [5].
Solid-state nuclear magnetic resonance studies reveal the formation of multiple intermediate species during thermal decomposition [18]. Three primary species emerge during hydrogen release: diammoniate of diborane, and two boron-hydrogen-nitrogen species identified as linear and cyclic aminoborane dimers [18]. Extended reaction times produce broad, structureless peaks corresponding to complex polymeric aminoborane containing both boron-hydrogen-nitrogen and boron-nitrogen species [18].
Table 4: Polymorphic Phases During Pyrolytic Decomposition
Temperature Range (°C) | Primary Products | Crystal Structure | Hydrogen Content | Reference |
---|---|---|---|---|
85-110 | Mobile ammonia borane | Disrupted dihydrogen bonds | 19.6 wt% | [18] |
110-130 | Diammoniate of diborane | Ionic structure | Reduced | [18] |
130-200 | Polymeric aminoborane | Amorphous polymer | ~13 wt% | [18] |
200-1170 | Polyborazylene | Cross-linked network | <10 wt% | [5] |
>1170 | Hexagonal boron nitride | Crystalline | Negligible | [5] |
Pressure effects significantly influence polymorphic behavior during decomposition [3]. High-pressure studies reveal multiple phase transitions including second-order transformations at 5 gigapascals and first-order transformations at 12 gigapascals [3]. Clapeyron slopes for pressure-induced tetragonal to orthorhombic transitions are positive, indicating exothermic phase transitions [3]. High-pressure orthorhombic phases exhibit lower enthalpy than tetragonal phases at ambient conditions [3].
Nanoconfinement effects modify phase transition behavior significantly [3]. Comparative Raman spectroscopy studies demonstrate that temperature-induced I4mm to Pmn21 transitions are suppressed from 217 K to 195 K when samples are confined in 7-9 nanometer pore structures [3]. Further pore size reduction to 3-4 nanometers completely suppresses this transition down to 80 K [3].
Isothermal decomposition investigations at 85°C reveal polyaminoborane and diammoniate of diborane formation upon first hydrogen equivalent release [36]. Cross-linked polyborazylene forms at 140°C with polyiminoborane remaining undetected under isothermal conditions [36]. Solid-state characterization techniques including infrared spectroscopy, Raman spectroscopy, X-ray photoelectron spectroscopy, and boron-11 magic angle spinning nuclear magnetic resonance reveal chemical diversity and structural complexity [36].
Long-term stability studies demonstrate continued polymerization over six-month periods for both polyaminoborane and polyborazylene [36]. Polyaminoborane exhibits interesting carbon dioxide adsorption capabilities during extended storage [36]. Regeneration attempts through hydrogenation and ammonia-based methods show partial rehydrogenation of nitrogen-hydrogen and boron-hydrogen groups, though complete regeneration remains challenging [36].
Flammable;Irritant